molecular formula C10H14N4O2 B3050669 Theophylline, n-propyl derivative CAS No. 27760-74-3

Theophylline, n-propyl derivative

Cat. No. B3050669
CAS RN: 27760-74-3
M. Wt: 222.24 g/mol
InChI Key: HGFWMGARSDHJFP-UHFFFAOYSA-N
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Description

Theophylline, n-propyl derivative is a compound derived from theophylline . Theophylline is a methylxanthine compound known for its bronchodilator, anti-inflammatory, and immunomodulatory effects . The n-propyl derivative of theophylline is a specific variant of this compound .


Synthesis Analysis

Theophylline derivatives can be synthesized starting from theophylline and 8-R-theophyllines (R=Br, NO2, pyrrolidinyl, piperidinyl, morpholinyl, imidazolyl) that are reacted with 4-(2,3-epoxy-propyloxy)-acetanilide . Another approach involves linking theophylline with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives .


Molecular Structure Analysis

Theophylline, n-propyl derivative has a molecular formula of C10H14N4O2 and a molecular weight of 222.2438 . Theophylline itself is a methylxanthine derivative with a structure that allows for various modifications, leading to a range of derivatives including the n-propyl variant .


Chemical Reactions Analysis

Theophylline and its derivatives undergo various chemical reactions. For instance, theophylline can be linked with different azide compounds to synthesize a new type of 1,2,3-triazole ring-containing theophylline derivatives . Theophylline and its metabolites can also be analyzed using ultra-performance liquid chromatography-tandem mass spectrometry .

Future Directions

Theophylline and its derivatives, including the n-propyl variant, hold potential for future research and development. They have been studied for their potential bronchodilator and antibacterial activities . Additionally, some theophylline derivatives have shown promising antitumor activity, suggesting potential for future cancer treatment research .

properties

IUPAC Name

1,3-dimethyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-4-5-14-6-11-8-7(14)9(15)13(3)10(16)12(8)2/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFWMGARSDHJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357200
Record name Theophylline, n-propyl derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Theophylline, n-propyl derivative

CAS RN

27760-74-3
Record name Theophylline, n-propyl derivative
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

600 g of theophylline (a product of Katayama Kagaku Kogyo K.K.) was dissolved in 180 ml of an aqueous solution containing 263.4 g of potassium hydroxide, and the solution was evaporated to dryness under reduced pressure to prepare a potassium salt of theophylline. The resulting salt was suspended in 3600 ml of dimethylformamide, and 436.5 ml of propyl bromide was added thereto, followed by heating at 90° C. for 8 hours while stirring. Dimethylformamide was removed by distillation under reduced pressure, and to the residue was added 1800 ml of dichloromethane. The mixture was washed three times with 300 ml portions of a 1N potassium hydroxide aqueous solution and then once with 300 ml of water and dried over 54 g of anhydrous magnesium sulfate. The desiccant was removed by filtration, and the mother liquor was dried under reduced pressure and then in vacuo (85° C., 5 hours) to obtain 657 g (yield: 88.8%) of 1,3-dimethyl-7-propylxanthine.
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
263.4 g
Type
reactant
Reaction Step Two
Quantity
436.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
180 mL
Type
solvent
Reaction Step Four
Quantity
3600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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